
Polyphloroglucinol phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dihydroxyphenyl dihydrogen phosphate is an aryl phosphate.
Applications De Recherche Scientifique
1. Biochemical Diversity and Pharmacologic Studies
Polyphloroglucinol phosphate, as part of the polycyclic polyprenylated acylphloroglucinols (PPAPs) family, exhibits a wide range of bioactivities. These compounds, derived from the mevalonate/methylerythritol phosphate and polyketide biosynthetic pathways, have been extensively studied for their diverse structure and bioactivity. Pharmacologic studies of certain PPAPs have unveiled novel molecular mechanisms and potential antineoplastic properties, suggesting significant implications in medical research and drug development (Yang, Grossman, & Xu, 2018).
2. Role in Marine Bacterioplankton Survival
Research indicates that compounds like polyphloroglucinol phosphate are crucial in marine oligotrophic environments. Polyphosphate, a related compound, plays a vital role in the survival of marine bacterioplankton in phosphate-limited conditions. This highlights the importance of such compounds in ecological and environmental studies (Temperton et al., 2011).
3. Implications in Cellular Biology
In cellular biology, the role of polyphosphates, including polyphloroglucinol phosphate, has been explored. Studies demonstrate their involvement in cell cycle progression and genomic stability, particularly in organisms like Saccharomyces cerevisiae. Such findings suggest potential applications in understanding cellular mechanisms and treating related disorders (Bru et al., 2016).
4. Applications in Osteogenic Differentiation
In the field of regenerative medicine, studies have shown that calcium polyphosphate nanoparticles, closely related to polyphloroglucinol phosphate, can act as effective phosphate sources during the osteogenic differentiation of human mesenchymal stem cells. This opens new avenues for bone repair and the development of biomaterials (Hatt et al., 2019).
5. Potential in Industry, Agriculture, and Medicine
Polyphosphates, including polyphloroglucinol phosphate, have a wide range of applications in industry, agriculture, and medicine. Their biodegradability, nontoxicity, and unique properties make them valuable in areas like water treatment, fertilizers, and as additives in various fields. Their role in cell biology also suggests potential therapeutic applications (Kulakovskaya, Vagabov, & Kulaev, 2012).
Propriétés
Numéro CAS |
9014-68-0 |
|---|---|
Nom du produit |
Polyphloroglucinol phosphate |
Formule moléculaire |
C6H7O6P |
Poids moléculaire |
206.09 g/mol |
Nom IUPAC |
(3,5-dihydroxyphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H7O6P/c7-4-1-5(8)3-6(2-4)12-13(9,10)11/h1-3,7-8H,(H2,9,10,11) |
Clé InChI |
CBOVPRLPVFGQHP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1O)OP(=O)(O)O)O |
SMILES canonique |
C1=C(C=C(C=C1O)OP(=O)(O)O)O |
Autres numéros CAS |
51202-77-8 9014-68-0 |
Synonymes |
polyphloroglucinol phosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



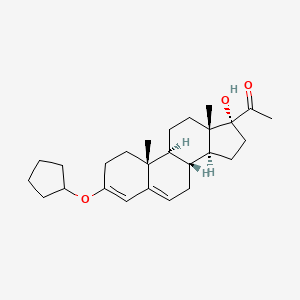

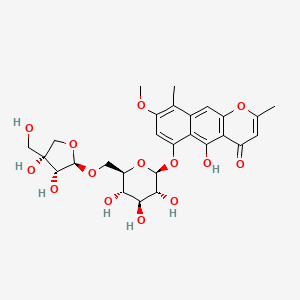
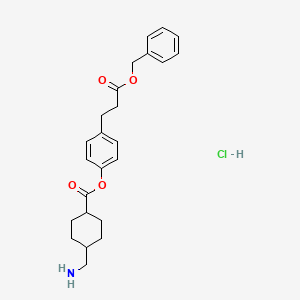
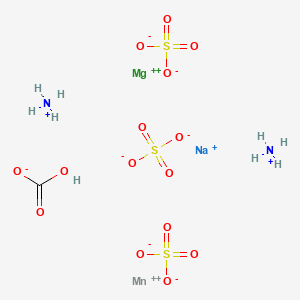

![2-[(prop-2-enylthio)-(4,5,6,7-tetrahydro-1H-indol-2-yl)methylidene]propanedinitrile](/img/structure/B1226866.png)
![4-[[2-[4-(4-Chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1226868.png)
![({3-Oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B1226869.png)

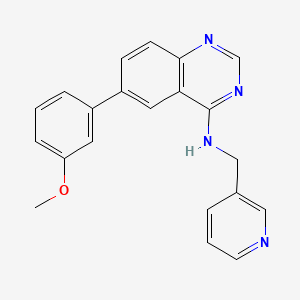
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-quinolinecarboxamide](/img/structure/B1226874.png)
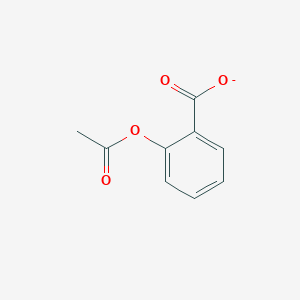
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1226878.png)